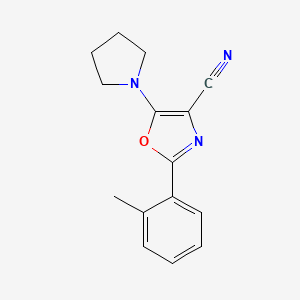![molecular formula C16H19NO2S B5703398 [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as DPTA, is a synthetic compound that belongs to the family of quinoline derivatives. DPTA has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The exact mechanism of action of [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and PI3K/Akt pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a stable and easily synthesizable compound, which can be readily purified and characterized by various analytical techniques. This compound also exhibits potent therapeutic effects in various disease models, making it a promising drug candidate. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. These limitations need to be addressed in future studies to fully explore the therapeutic potential of this compound.
Orientations Futures
There are several future directions for the research on [(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and dosing regimen for this compound in clinical trials. Another direction is to explore the potential of this compound as a combination therapy with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid can be synthesized by the reaction of 2,8-dimethyl-4-quinoline thiol with propyl bromide in the presence of a base, such as potassium carbonate. The reaction yields this compound as a yellow solid, which can be purified by recrystallization. The purity and identity of this compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been studied for its anti-inflammatory and antimicrobial properties. In addition, this compound has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(2,8-dimethyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-4-6-12-11(3)17-15-10(2)7-5-8-13(15)16(12)20-9-14(18)19/h5,7-8H,4,6,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGZLMHPZXBRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC(=C2N=C1C)C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5703315.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)


![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)

![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)


![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)

![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)